molecular formula C8H11NO2 B063978 Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate CAS No. 180414-22-6

Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate

Cat. No. B063978
CAS RN: 180414-22-6
M. Wt: 153.18 g/mol
InChI Key: HTIVHNUULGKXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate, also known as MEP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce apoptosis through the activation of caspase-3 and caspase-9. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis, and the inhibition of topoisomerase II activity. The compound has also been shown to exhibit antioxidant activity and to protect against oxidative stress. Additionally, this compound has been shown to inhibit the expression of various genes involved in cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate has several advantages for laboratory experiments, including its ease of synthesis, stability, and solubility in various solvents. The compound is also relatively inexpensive and readily available. However, this compound has some limitations, including its low bioavailability and poor pharmacokinetic properties. Additionally, the compound has not been extensively studied in vivo, and its toxicity profile is not well understood.

Future Directions

There are several future directions for research on Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate. One potential area of research is the development of more potent and selective analogs of this compound for use in cancer therapy. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with other drugs. Furthermore, studies are needed to investigate the pharmacokinetic properties of this compound and to determine its toxicity profile. Finally, studies are needed to investigate the potential use of this compound in combination with other drugs for the treatment of inflammatory diseases, cancer, and microbial infections.
Conclusion
This compound is a promising chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Although further research is needed, this compound has the potential to be developed into a new class of drugs for the treatment of various diseases.

Synthesis Methods

Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate can be synthesized through various methods, including the condensation reaction of methyl acetoacetate and acrolein, followed by hydrogenation and cyclization. The compound can also be synthesized through the reaction of 2,5-dihydro-3-furancarboxylic acid with acrolein, followed by methylation and hydrogenation. These methods have been extensively studied, and the synthesized compound has been characterized through various analytical techniques, including NMR, IR, and MS.

Scientific Research Applications

Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are implicated in various inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

CAS RN

180414-22-6

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C8H11NO2/c1-3-7-4-5-9(6-7)8(10)11-2/h3-4H,1,5-6H2,2H3

InChI Key

HTIVHNUULGKXMR-UHFFFAOYSA-N

SMILES

COC(=O)N1CC=C(C1)C=C

Canonical SMILES

COC(=O)N1CC=C(C1)C=C

synonyms

1H-Pyrrole-1-carboxylicacid,3-ethenyl-2,5-dihydro-,methylester(9CI)

Origin of Product

United States

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